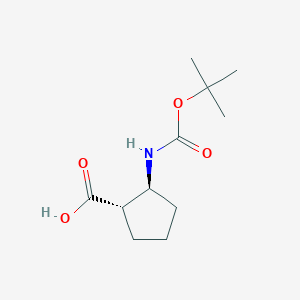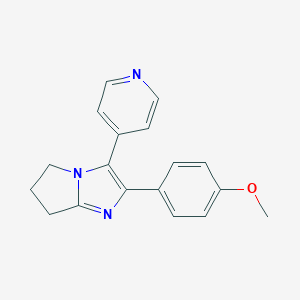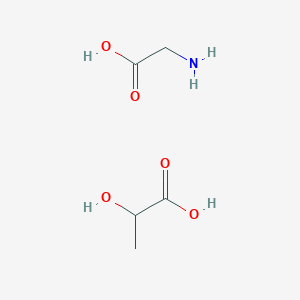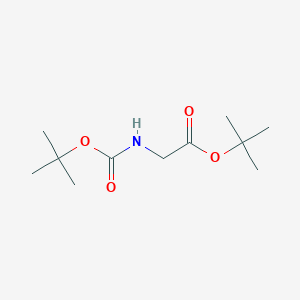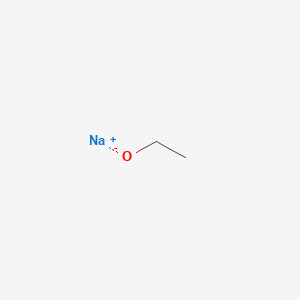
3-Formylphenylboronic acid
Overview
Description
3-Formylphenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a formyl group attached to the phenyl ring, which is further bonded to a boronic acid group. This compound is a valuable intermediate in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
3-Formylphenylboronic acid is primarily used as a synthetic intermediate in organic synthesis . It plays a crucial role in the Suzuki-Miyaura reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This compound is also used as an inhibitor of γ-glutamyltranspeptidase .
Mode of Action
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudo-halide using a palladium catalyst . The reaction proceeds through oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation then occurs, where the organoboron group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key biochemical pathway involving this compound. This reaction is important for the synthesis of many inhibitors of serine proteases . The reaction allows the formation of complex organic compounds through the formation of carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is used as a starting material in organic synthesis , suggesting that it undergoes significant transformations in the body.
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction . This enables the synthesis of a wide range of organic compounds, including inhibitors of serine proteases . These inhibitors can potentially slow the growth, progression, and metastasis of tumor cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . The reaction is also sensitive to the presence of water and oxygen, which can lead to the hydrolysis and oxidation of the organoboron reagent . Therefore, the reaction is typically carried out under an inert atmosphere .
Biochemical Analysis
Biochemical Properties
3-Formylphenylboronic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a biological inhibitor of γ-glutamyltranspeptidase . The nature of these interactions often involves the formation of covalent bonds with polyol compounds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are complex and depend on the specific biochemical context.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This could be due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It can also affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenylboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 3-bromobenzaldehyde with a boronic ester under inert atmosphere conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, and the temperature is maintained below -60°C to prevent over-alkylation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high yield. The process typically uses palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents .
Chemical Reactions Analysis
Types of Reactions: 3-Formylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts and bases like potassium carbonate in aqueous or organic solvents.
Major Products:
Oxidation: 3-Carboxyphenylboronic acid.
Reduction: 3-Hydroxymethylphenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
3-Formylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Formylphenylboronic acid: Similar structure but with the formyl group in the para position.
2-Formylphenylboronic acid: Similar structure but with the formyl group in the ortho position.
Uniqueness: 3-Formylphenylboronic acid is unique due to its meta-substitution pattern, which affects its reactivity and the types of reactions it can undergo. This positional isomerism allows for different interactions and applications compared to its ortho and para counterparts .
Properties
IUPAC Name |
(3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBGZJMKTOMQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370246 | |
| Record name | 3-Formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87199-16-4 | |
| Record name | 3-Formylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87199-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-formylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The presence of the formyl group and its position on the phenyl ring significantly impacts the adsorption behavior of 3-Formylphenylboronic acid. Studies using Surface-Enhanced Raman Spectroscopy (SERS) on silver nanoparticles reveal that the molecule adsorbs to the surface, with the specific adsorption geometry influenced by the substituent position. [] This adsorption behavior is crucial for applications like sensing and catalysis.
A: this compound is a planar molecule with the molecular formula C₇H₇BO₃. [] The formyl group is essentially coplanar with the benzene ring, and the boronic acid group exhibits typical geometry. Spectroscopic studies, including FT-IR, FT-Raman, and SERS, have been conducted to characterize its vibrational modes and provide insights into its structural features. []
A: Yes, this compound serves as a valuable building block in organic synthesis. It can participate in Suzuki cross-coupling reactions with various aryl halides in the presence of a palladium catalyst. This reaction allows for the formation of biphenyl compounds, which are important structural motifs in pharmaceuticals and materials science. []
A: Density Functional Theory (DFT) calculations have been performed to investigate the conformational, vibrational, and electronic properties of this compound. [] These calculations help understand its molecular structure, electronic distribution, and potential reactivity.
A: While not directly demonstrated in the provided articles, this compound's application in materials science, particularly for developing fluorescent probes, is implied. The research highlights the use of its close analog, 4-formylphenylboronic acid, in creating Boron-Nitrogen codoped Carbonized Polymer Dots (BN-CPDs) for pH sensing and trace water detection. [] Given the structural similarities and reactivity, this compound could potentially be explored for similar applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


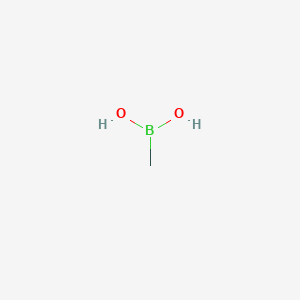

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)

![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)
